molecular formula C31H47NO3S B12579388 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate CAS No. 194471-05-1

4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate

Cat. No.: B12579388
CAS No.: 194471-05-1
M. Wt: 513.8 g/mol
InChI Key: DVBUEXRHPYDEAI-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxyphenyl group, a sulfanyl group, and an octadecylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate typically involves a multi-step process. One common method starts with the preparation of 4-hydroxythiophenol, which is then reacted with 4-bromophenyl octadecylcarbamate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfanyl group can be reduced to form thiols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols and reduced sulfur-containing compounds.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol-containing proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxyphenyl)sulfanyl]phenyl methylcarbamate
  • 4-[(4-Hydroxyphenyl)sulfanyl]phenyl ethylcarbamate
  • 4-[(4-Hydroxyphenyl)sulfanyl]phenyl butylcarbamate

Uniqueness

4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the development of surfactants and hydrophobic coatings.

Properties

CAS No.

194471-05-1

Molecular Formula

C31H47NO3S

Molecular Weight

513.8 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)sulfanylphenyl] N-octadecylcarbamate

InChI

InChI=1S/C31H47NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-31(34)35-28-20-24-30(25-21-28)36-29-22-18-27(33)19-23-29/h18-25,33H,2-17,26H2,1H3,(H,32,34)

InChI Key

DVBUEXRHPYDEAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)O

Origin of Product

United States

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